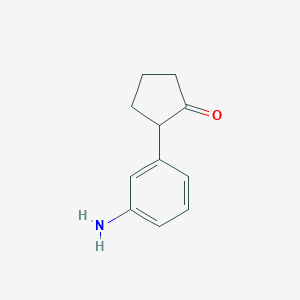
2-(3-Aminophenyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . This compound features a cyclopentanone ring substituted with an aminophenyl group at the 2-position. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)cyclopentan-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of cyclopentanone with an appropriate aminophenyl derivative under basic conditions . The reaction typically requires a solid-base catalyst such as potassium fluoride impregnated on alumina (KF/g-Al₂O₃) to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminophenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Aminophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The cyclopentanone ring can undergo various transformations, affecting the compound’s overall reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring and is known for its reactivity in Diels-Alder reactions.
Cyclohexenone: Similar structure but with a six-membered ring, used in various organic synthesis reactions.
Uniqueness
2-(3-Aminophenyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(3-aminophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6,12H2 |
InChI-Schlüssel |
OOTWOFFJNOPAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


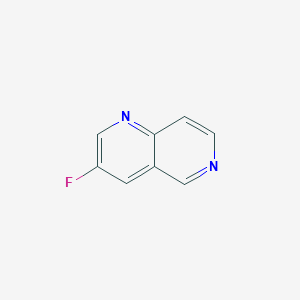
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
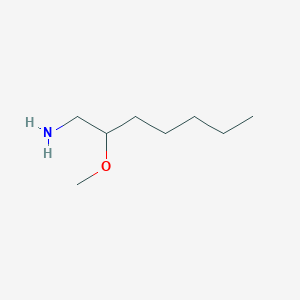
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)

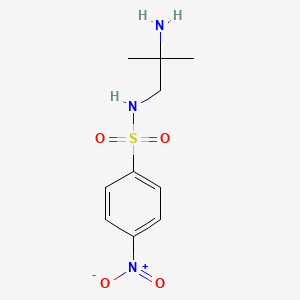
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)

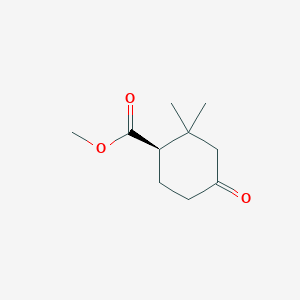
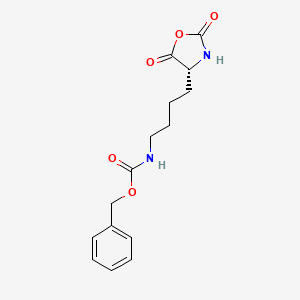
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
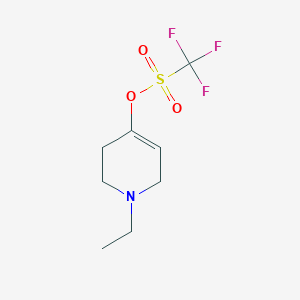
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)
